Cas no 385418-27-9 (11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one)
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one Chemical and Physical Properties
Names and Identifiers
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- <br>2-mercapto-3-(m-tolyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin -4(5H)-one
- 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one
- 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
- 2-Thioxo-3-(m-tolyl)-1,2,3,5,6,7-hexahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- AKOS005198661
- 11-(3-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
- STK720968
- EN300-03309
- Z55666238
- 3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 6-Mercapto-5-m-tolyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
- 385418-27-9
- CS-0281862
-
- MDL: MFCD03286034
- Inchi: 1S/C16H14N2OS2/c1-9-4-2-5-10(8-9)18-15(19)13-11-6-3-7-12(11)21-14(13)17-16(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20)
- InChI Key: DHFNWEMAAIUPAC-UHFFFAOYSA-N
- SMILES: S1C2=C(C(N(C3C=CC=C(C)C=3)C(N2)=S)=O)C2=C1CCC2
Computed Properties
- Exact Mass: 314.05475542Da
- Monoisotopic Mass: 314.05475542Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 92.7Ų
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25079-0.05g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 0.05g |
$64.0 | 2023-02-14 | ||
| Enamine | EN300-25079-0.1g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 0.1g |
$66.0 | 2023-02-14 | ||
| Enamine | EN300-25079-0.25g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 0.25g |
$92.0 | 2023-02-14 | ||
| Enamine | EN300-25079-0.5g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 0.5g |
$175.0 | 2023-02-14 | ||
| Enamine | EN300-25079-1.0g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 1.0g |
$256.0 | 2023-02-14 | ||
| Enamine | EN300-25079-2.5g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 2.5g |
$503.0 | 2023-02-14 | ||
| Enamine | EN300-25079-5.0g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 5.0g |
$743.0 | 2023-02-14 | ||
| Enamine | EN300-25079-10.0g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 10.0g |
$1101.0 | 2023-02-14 | ||
| Enamine | EN300-03309-0.05g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-03309-0.1g |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
385418-27-9 | 95.0% | 0.1g |
$66.0 | 2025-02-19 |
11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one
Exploring the Unique Properties and Applications of 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one (CAS No. 385418-27-9)
The compound 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one, with the CAS number 385418-27-9, represents a fascinating example of heterocyclic chemistry. Its complex structure, featuring a tricyclic framework with sulfur and nitrogen atoms, has drawn significant attention from researchers in medicinal chemistry and materials science. This molecule's unique architecture, combining a thiol group and a diazatricyclic system, offers intriguing possibilities for drug design and functional material development.
Recent studies have highlighted the potential of CAS 385418-27-9 in addressing modern challenges in pharmaceutical research. The compound's tricyclic core bears structural similarities to several bioactive molecules currently under investigation for neurological applications. Researchers are particularly interested in how the 3-methylphenyl substituent and sulfanyl group might influence the molecule's binding affinity to biological targets. These investigations align with current scientific trends focusing on multi-target drug design and privileged scaffolds in medicinal chemistry.
The synthesis of 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one presents interesting challenges for organic chemists. The construction of its fused ring system requires careful consideration of protecting group strategies and regioselectivity. Modern synthetic approaches often employ cascade reactions or transition metal catalysis to efficiently build the complex framework. These methodologies reflect the growing emphasis on atom economy and green chemistry principles in contemporary synthesis.
Beyond pharmaceutical applications, CAS 385418-27-9 has shown promise in materials science. The presence of both sulfur and nitrogen heteroatoms in its structure suggests potential utility in conductive polymers or organic semiconductors. Researchers are exploring how the compound's electronic properties might be tuned through modifications to the aryl group or thiol functionality, addressing current interests in organic electronics and energy storage materials.
The stability and reactivity profile of 385418-27-9 have become subjects of detailed investigation. Spectroscopic studies, including NMR and mass spectrometry, have helped elucidate its conformational preferences and electronic characteristics. These analyses are crucial for understanding how the molecule might behave in various environments, particularly in relation to current research priorities in molecular dynamics and structure-activity relationships.
As research into 11-(3-methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one continues, its potential applications continue to expand. The scientific community remains particularly interested in its possible role in addressing contemporary challenges in drug discovery and advanced materials. Future studies will likely focus on optimizing its properties through structural modifications while maintaining the integrity of its unique tricyclic scaffold.
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